Methyl 3-(allylamino)propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-(allylamino)propanoate involves multifaceted approaches aiming at the preparation of polyfunctional and versatile synthons. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog have been prepared from corresponding precursors and utilized as versatile synthons for the generation of various polysubstituted heterocyclic systems, highlighting the synthetic utility of these compounds in organic chemistry (Pizzioli et al., 1998).
Molecular Structure Analysis
The investigation into the molecular structure of derivatives of methyl 3-(allylamino)propanoate includes the use of techniques such as NMR and FT-IR spectroscopy. These analyses provide detailed insights into the molecular conformations and structural characteristics essential for understanding the compound's reactivity and interactions (Mary et al., 2014).
Chemical Reactions and Properties
Methyl 3-(allylamino)propanoate undergoes various chemical reactions, demonstrating its reactivity and potential as a precursor for synthesizing heterocyclic compounds. The alkylation reactions, for instance, enable the formation of α-methylene γ-butyrolactones, showcasing the compound's utility in constructing complex molecular frameworks (Yu & Helquist, 1981).
Physical Properties Analysis
The physical properties of methyl 3-(allylamino)propanoate derivatives, such as solubility and thermal stability, are crucial for their application in various chemical contexts. Studies on related compounds offer insights into their behavior under different conditions, contributing to a better understanding of how these properties impact their reactivity and use in synthesis processes.
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with nucleophiles, are pivotal for the application of methyl 3-(allylamino)propanoate derivatives in organic synthesis. The reactions of related compounds with mono- and difunctional nucleophiles result in the formation of acyclic and cyclic products, illustrating the compound's versatility and reactivity (Sokolov & Aksinenko, 2010).
Scientific Research Applications
Synthesis of α-Methylene γ-Butyrolactones : Methyl 3-(N, N-dimethylamino) propionate serves as a synthon for constructing α-methylene γ-butyrolactones, valuable in organic synthesis (Yu & Helquist, 1981).
Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26) : Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates exhibit potent inhibitory activity against CYP26, showing promise in retinoid-responsive neuroblastoma treatments (Gomaa et al., 2011).
Synthesis of Acyclic 2-Substituted Derivatives : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates are used as versatile nucleophiles for various reactions, producing acyclic 2-substituted derivatives (Sokolov & Aksinenko, 2010).
Stereoselective Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate has been developed, useful in pharmaceutical synthesis (Zhong et al., 1999).
Synthesis of Ethyl 3-Cyano-2-(hydroxymethyl) Acrylate : A new regioselective coupling method for ethyl 2-((alkylamino)(cyano)methyl) acrylates leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate (Arfaoui & Amri, 2009).
Pharmacological Effects : Dichlofop-methyl, a derivative, acts as a strong auxin antagonist affecting root growth in wild oat and wheat (Shimabukuro et al., 1978).
Synthesis of Sodium Ibandronate Intermediate : 3-(N-methyl-N-pentylamino)-propanoic acid hydrochloride, an intermediate for Sodium Ibandronate, was synthesized successfully (Jing, 2011).
Production of Polymethyl Methacrylates Precursor : Methyl propanoate, synthesized by Baeyer-Villiger monooxygenases, is an important precursor for polymethyl methacrylates (van Beek et al., 2014).
Chemical-Free Thermal Laser Imaging : A water-soluble thermo-sensitive resin with tertiary amine oxide substituents, derived from methyl propanoate, is used in chemical-free thermal laser imaging (An et al., 2015).
Metabolism of Oxprenolol : Oxprenolol undergoes N-methylation after N-dealkylation, indicating a new pathway for its metabolism, with implications for beta-receptor blocking agents (Leeson et al., 1973).
Chemical Kinetics Study : Methyl propanoate pyrolysis has been studied for its faster reaction compared to ethyl propanoate, with implications in chemical kinetics (Farooq et al., 2014).
properties
IUPAC Name |
methyl 3-(prop-2-enylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVYXCZEYFXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618508 | |
Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(allylamino)propanoate | |
CAS RN |
37732-74-4 | |
Record name | N-2-Propen-1-yl-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37732-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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